molecular formula C18H19BrN2O5S B5177270 methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

Cat. No.: B5177270
M. Wt: 455.3 g/mol
InChI Key: LOIRYJQTRZCEPM-UHFFFAOYSA-N
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Description

Methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate is a complex organic compound characterized by its molecular formula C18H19BrN2O5S. This compound features a benzene ring substituted with a bromine atom, a sulfonyl group, and an ethylglycyl moiety, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate typically involves multiple steps, starting with the bromination of benzene to produce 4-bromobenzene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group, followed by the formation of the ethylglycyl moiety through a series of reactions involving ethyl glycinate and appropriate coupling agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast, including its use as a probe in biochemical assays to study enzyme activities and protein interactions. Its bromine atom makes it a useful tool in molecular biology research.

Medicine: In the medical field, methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate has shown potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group play crucial roles in binding to enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

  • Methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

  • Methyl 4-({N-[(4-methoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

Uniqueness: Methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate stands out due to the presence of the bromine atom, which imparts unique chemical and biological properties compared to its chloro, fluoro, and methoxy counterparts. The bromine atom enhances the compound's reactivity and binding affinity, making it more effective in certain applications.

Properties

IUPAC Name

methyl 4-[[2-[(4-bromophenyl)sulfonyl-ethylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5S/c1-3-21(27(24,25)16-10-6-14(19)7-11-16)12-17(22)20-15-8-4-13(5-9-15)18(23)26-2/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIRYJQTRZCEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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